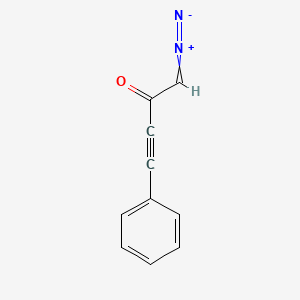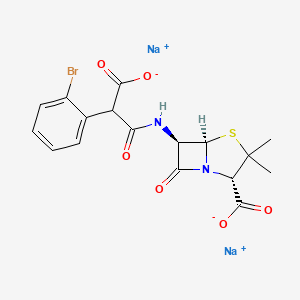
Carbenicilline disodique, sel de 2-bromo
Vue d'ensemble
Description
2-Bromo Carbenicillin Disodium Salt, also known as 2-Bromo Carbenicillin Disodium Salt, is a useful research compound. Its molecular formula is C₁₇H₁₅BrN₂Na₂O₆S and its molecular weight is 501.26. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo Carbenicillin Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo Carbenicillin Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
“Carbenicilline disodique, sel de 2-bromo” est un antibiotique à large spectre, ce qui signifie qu'il est efficace contre un large éventail de bactéries, y compris les bactéries à Gram positif et à Gram négatif {svg_1} {svg_2}. Il est particulièrement utile contre Pseudomonas aeruginosa, une bactérie à Gram négatif souvent résistante aux autres antibiotiques {svg_3}.
Interférence avec la synthèse de la paroi cellulaire
Ce composé interfère avec la synthèse de la paroi cellulaire des bactéries à Gram négatif tout en présentant une faible toxicité pour les tissus végétaux {svg_4}. Son mécanisme d'action est le même que celui de l'ampicilline {svg_5}.
Utilisation dans les applications de biologie cellulaire
La carbenicilline est couramment utilisée dans les applications de biologie cellulaire pour prévenir la croissance des contaminants bactériens {svg_6}.
Utilisation en microbiologie
En microbiologie, elle est utilisée pour sélectionner les bactéries qui ont été transformées avec un vecteur portant le gène codant la bêta-lactamase, ce qui les rend résistantes à la carbenicilline {svg_7}.
Utilisation dans la préparation des milieux de culture
Le sel de carbenicilline disodique a été utilisé dans la préparation de milieux et de plaques d'agar Luria-Bertani (LB) {svg_8}.
Utilisation dans le développement d'anticorps monoclonaux
Il a été utilisé dans une étude axée sur le développement d'anticorps monoclonaux {svg_9}.
Utilisation en culture de tissus végétaux
Le sel de carbenicilline disodique est un antibiotique de la pénicilline semi-synthétique avec un groupe carboxyle et benzyle. Il interfère avec la synthèse de la paroi cellulaire des bactéries à Gram négatif tout en présentant une faible toxicité pour les tissus végétaux {svg_10}. Cela le rend adapté à une utilisation en culture de tissus végétaux.
Utilisation dans les études de transformation génétique
La carbenicilline est utilisée comme antibiotique sélectif pour les agrobactéries et les E. coli résistants, généralement à une concentration de 50 à 100 μg/mL {svg_11}. Le gène de la β-lactamase (bla), qui confère la résistance à l'ampicilline, confère également la résistance à la carbenicilline {svg_12}.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo Carbenicillin Disodium Salt, similar to its parent compound Carbenicillin, is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibacterial activity .
Mode of Action
2-Bromo Carbenicillin Disodium Salt exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, which is achieved by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo Carbenicillin Disodium Salt is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzyme, the drug prevents the cross-linking of peptidoglycan strands, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to cell lysis and death .
Pharmacokinetics
Carbenicillin is known to achieve high urine levels following administration, suggesting good absorption and renal excretion . .
Result of Action
The primary result of the action of 2-Bromo Carbenicillin Disodium Salt is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of 2-Bromo Carbenicillin Disodium Salt, like many antibiotics, can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and activity of the compound . Furthermore, the presence of other compounds or drugs can also impact the efficacy of the drug through potential drug-drug interactions.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Bromo Carbenicillin Disodium Salt, like its parent compound carbenicillin, is known to interfere with bacterial cell wall synthesis . It does this by acylating the penicillin-sensitive transpeptidase C-terminal domain . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Cellular Effects
2-Bromo Carbenicillin Disodium Salt, similar to carbenicillin, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This interference disrupts the stability of the bacterial cell wall, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo Carbenicillin Disodium Salt involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain . This action inactivates the enzyme and prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Carbenicillin, from which 2-Bromo Carbenicillin Disodium Salt is derived, is known to be quite stable . The dry salts of carbenicillin show little tendency to degrade on standing . An evaluation of the dry amorphous disodium salt stored at 37°C showed insignificant loss of potency after storage for 1 year .
Metabolic Pathways
The metabolic pathways of 2-Bromo Carbenicillin Disodium Salt are not explicitly documented. As a derivative of carbenicillin, it may share similar metabolic pathways. Carbenicillin is a semi-synthetic penicillin and its metabolic pathways involve the inhibition of bacterial cell wall synthesis .
Subcellular Localization
As a derivative of carbenicillin, it is expected to localize in the same areas as carbenicillin, which is known to interfere with bacterial cell wall synthesis .
Propriétés
IUPAC Name |
disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMDZLUPBPVJI-YCAHSCEMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747220 | |
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59530-63-1 | |
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
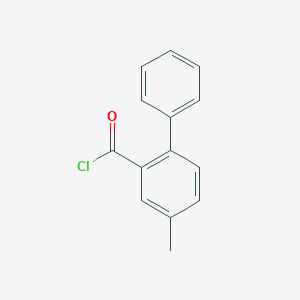

![Oxiranecarboxamide, 3-(1-hydroxybutyl)-, [2R-[2alpha,3alpha(R*)]]- (9CI)](/img/no-structure.png)

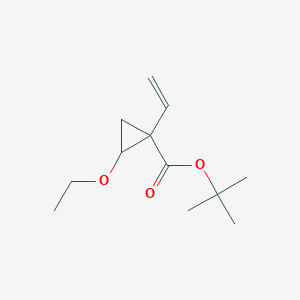

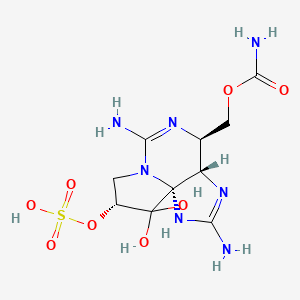

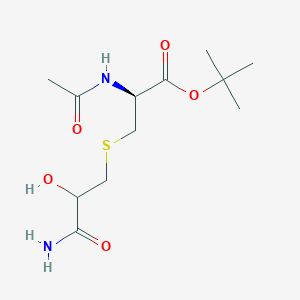
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
